molecular formula C16H10BrN3O5S2 B2982195 3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide CAS No. 313469-80-6

3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

Cat. No. B2982195
CAS RN: 313469-80-6
M. Wt: 468.3
InChI Key: OZXMBSWNMLSTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a nitrophenyl group, a sulfonyl group, a thiazole ring, and an amide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For example, a thiophene derivative was synthesized through the Suzuki coupling reaction of a boronic acid and an iodonitrobenzene .

Scientific Research Applications

Photosensitizers for Photodynamic Therapy

Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable as Type II photosensitizers. Their effectiveness in generating singlet oxygen, a crucial species in photodynamic therapy, highlights their potential in treating cancer through light-mediated activation (Pişkin, Canpolat, & Öztürk, 2020).

Catalysts in Organic Synthesis

N-bromo sulfonamide reagents have been synthesized and characterized for their role as catalysts in organic synthesis. They facilitate the synthesis of various organic compounds through mechanisms that involve the generation of Br+ ions, offering advantages such as high yields, short reaction times, and clean work-up. These characteristics make N-bromo sulfonamide reagents valuable for synthetic organic chemistry applications, demonstrating the utility of bromo and sulfonamide functional groups in catalysis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Carbonic Anhydrase Inhibition

Metal complexes of heterocyclic sulfonamides have been investigated for their inhibitory effects on carbonic anhydrase enzymes. These compounds show strong inhibitory properties against human carbonic anhydrase isoenzymes, indicating their potential in therapeutic applications related to disorders involving carbonic anhydrase activity. This research illustrates the pharmacological relevance of sulfonamide derivatives in designing inhibitors for specific enzymes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Antiproliferative Activity

Thiazolidine derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The presence of substituted aromatic sulfonyl chlorides and alkyl halides in these compounds was found to influence their antiproliferative efficacy. Research on these derivatives contributes to the ongoing search for new anticancer agents, demonstrating the application of thiazole and sulfonyl groups in developing potential cancer therapies (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Future Directions

While specific future directions for this compound are not available, compounds with similar structures are often studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

properties

IUPAC Name

3-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O5S2/c17-11-3-1-2-10(8-11)15(21)19-16-18-9-14(26-16)27(24,25)13-6-4-12(5-7-13)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMBSWNMLSTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.